

Synthesis of N-Nitroso-DL-proline-d3: A Technical Guide

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Compound of Interest					
Compound Name:	N-Nitroso-DL-proline-d3				
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This guide provides a comprehensive overview of the synthesis of **N-Nitroso-DL-proline-d3**, a deuterated analog of the N-nitrosamino acid, N-nitrosoproline. This isotopically labeled compound serves as a crucial internal standard for the accurate quantification of N-nitrosoproline in various matrices by mass spectrometry-based methods. The following sections detail the synthetic pathway, experimental protocol, and quantitative data associated with the preparation of this standard, intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Synthetic Pathway and Mechanism

The synthesis of **N-Nitroso-DL-proline-d3** involves the nitrosation of the secondary amine group of DL-proline-d3. The most common and efficient method for this transformation is the use of a nitrosating agent under anhydrous conditions. One such effective method involves the use of nitrosyl tetrafluoroborate in the presence of a base like pyridine. The reaction proceeds via an electrophilic attack of the nitrosonium ion (NO+) on the nitrogen atom of the proline ring.

Experimental Protocol

The following protocol is adapted from the established synthesis of N-nitroso-L-proline and is applicable for the preparation of **N-Nitroso-DL-proline-d3**, assuming the availability of DL-proline-d3 as the starting material.

Materials:



- DL-proline-d3
- Nitrosyl tetrafluoroborate (NOBF4)
- Pyridine (anhydrous)
- Acetonitrile (anhydrous)
- · Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Ether
- Petroleum ether (30°-60°)

Procedure:

- Reaction Setup: In a round-bottom flask, a suspension of nitrosyl tetrafluoroborate (0.24 mol) in dry acetonitrile (300 ml) is prepared and cooled in an ice-salt bath with vigorous stirring.
- Addition of Proline: To the cooled and stirred suspension, DL-proline-d3 (0.16 mol) is added over a period of 10 minutes.
- Addition of Pyridine: A solution of pyridine (0.24 mol) in acetonitrile (50 ml) is then added dropwise to the reaction mixture over 15 minutes. The mixture, initially green-blue, should become nearly colorless upon complete addition of pyridine.
- Reaction Completion: Stirring is continued for an additional hour in the cold bath.
- Solvent Removal: The reaction mixture is then concentrated to dryness under reduced pressure at room temperature.
- Extraction: The resulting residue is extracted three times with 200 ml portions of ethyl acetate.



- Washing: The combined ethyl acetate extracts are washed twice with a saturated sodium chloride solution that has been slightly acidified with a few drops of concentrated hydrochloric acid.
- Drying and Final Concentration: The ethyl acetate solution is dried over anhydrous sodium sulfate, filtered, and then concentrated to dryness at room temperature under reduced pressure to yield crude N-Nitroso-DL-proline-d3.
- Crystallization: The crude product can be further purified by crystallization from a mixture of ether and petroleum ether (30°-60°).

Quantitative Data

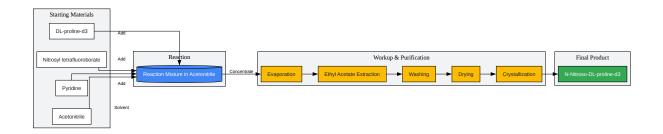
The following table summarizes the molar quantities and yields for the synthesis of N-nitroso-L-proline, which can be expected to be similar for the deuterated analog.[1]

Reagent/Produ ct	Molecular Weight (g/mol)	Moles (mol)	Mass (g)	Yield (%)
L-proline	115.13	0.16	18.40	-
Nitrosyl tetrafluoroborate	116.81	0.24	28.16	-
Pyridine	79.10	0.24	18.98	-
Crude N-nitroso- L-proline	144.13	-	21.09	91
Recrystallized N- nitroso-L-proline	144.13	-	16.10	70

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N-Nitroso-DL-proline-d3**.





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Caption: Workflow for the synthesis of N-Nitroso-DL-proline-d3.

Chemical Reaction Pathway

The chemical transformation at the core of this synthesis is depicted below.

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References

- 1. electronicsandbooks.com [electronicsandbooks.com]
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